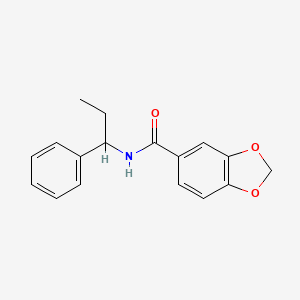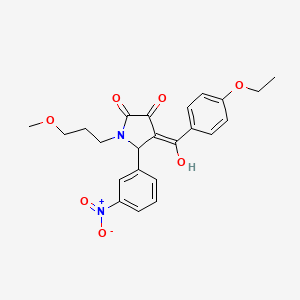
(3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a highly selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and stress.
作用機序
The mechanism of action of (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol involves its binding to the nociceptin/orphanin FQ receptor. This receptor is involved in the regulation of pain, anxiety, and stress. By blocking the activity of this receptor, (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol can reduce the sensation of pain.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol can produce several biochemical and physiological effects. These include a reduction in pain sensitivity, a decrease in anxiety-like behavior, and an improvement in memory retention. It has also been shown to have a low potential for abuse and addiction.
実験室実験の利点と制限
One of the main advantages of (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol is its high selectivity for the nociceptin/orphanin FQ receptor. This makes it a useful tool for studying the role of this receptor in pain, anxiety, and stress. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol. One area of interest is the development of new pain medications based on this compound. Another area is the study of the nociceptin/orphanin FQ receptor and its role in anxiety and stress. Additionally, there is potential for the development of new imaging agents based on this compound for use in diagnostic imaging. Overall, (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol is a promising compound with many potential applications in the field of medicine and biomedical research.
合成法
The synthesis of (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol involves several steps. The starting material is 4-cyclopentylpyrimidine-2-amine, which is reacted with 3-chloro-1,2-propanediol in the presence of a base to form the corresponding 3-hydroxypropyl derivative. This intermediate is then reacted with (S)-4-benzyl-2-oxoazetidine-1-carboxylic acid to form the azetidine derivative. The final step involves reduction of the azetidine ring to form the desired compound.
科学的研究の応用
(3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol has been studied for its potential therapeutic applications in several areas. One of the most promising areas is the treatment of pain. The nociceptin/orphanin FQ receptor has been shown to play a role in the regulation of pain, and (3S*,4S*)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol has been shown to be a highly selective antagonist of this receptor. This makes it a potential candidate for the development of new pain medications.
特性
IUPAC Name |
(3S,4S)-1-(4-cyclopentylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c23-17-13-22(12-16(17)21-10-4-1-5-11-21)18-19-9-8-15(20-18)14-6-2-3-7-14/h8-9,14,16-17,23H,1-7,10-13H2/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFODZNJLJFMNR-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CN(CC2O)C3=NC=CC(=N3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CN(C[C@@H]2O)C3=NC=CC(=N3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,3,4-oxadiazol-2-yl}methyl)dimethylamine](/img/structure/B5376846.png)
![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)
![ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5376855.png)
![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)
![7-methyl-6-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5376869.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)

![(3aS*,6aS*)-2-allyl-5-(cyclopentylacetyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5376890.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)

![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)
![(4aS*,8aR*)-1-butyl-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376924.png)

![2-methyl 4-propyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5376931.png)